Cas no 91794-10-4 (1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol)
![1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol structure](https://it.kuujia.com/scimg/cas/91794-10-4x500.png)
91794-10-4 structure
Nome del prodotto:1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol
1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol
- DTXSID80919520
- Dehydropredicentrine
- 91794-10-4
-
- Inchi: InChI=1S/C20H21NO4/c1-21-6-5-11-8-15(22)20(25-4)19-13-10-17(24-3)16(23-2)9-12(13)7-14(21)18(11)19/h7-10,22H,5-6H2,1-4H3
- Chiave InChI: NMLRMLWKFHYXDM-UHFFFAOYSA-N
- Sorrisi: COc1cc2cc3N(C)CCc4cc(O)c(OC)c(c2cc1OC)c34
Proprietà calcolate
- Massa esatta: 339.147
- Massa monoisotopica: 339.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 51.2Ų
Proprietà sperimentali
- Densità: 1.265
- Punto di ebollizione: 565°C at 760 mmHg
- Punto di infiammabilità: 295.5°C
- Indice di rifrazione: 1.665
1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol Letteratura correlata
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
3. Back matter
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
91794-10-4 (1,9,10-trimethoxy-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-2-ol) Prodotti correlati
- 1226428-73-4(N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine)
- 81202-01-9(L-ISOLEUCINE (1-13C, 99%))
- 1019352-11-4(3-(methoxycarbonyl)amino-4-methylbenzoic acid)
- 1935201-56-1(2,4(1H,3H)-Pyrimidinedione, 5-amino-1-[2-(methylsulfinyl)ethyl]-)
- 75529-72-5(N-Ethyl-1-piperazinecarboxamide)
- 2138150-48-6(Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate)
- 1935969-24-6(Cycloheptanemethanesulfonamide, 1-methyl-)
- 2649067-18-3(N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-1-methylcyclopropane-1-carboxamide)
- 125904-05-4(4-chloro-6-methyl-2-4-(trifluoromethyl)phenylpyrimidine)
- 2244087-82-7(Benzenamine, 5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
